molecular formula C21H27ClN6O2 B2940351 8-(4-butylpiperazin-1-yl)-7-(3-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 898464-07-8

8-(4-butylpiperazin-1-yl)-7-(3-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2940351
CAS RN: 898464-07-8
M. Wt: 430.94
InChI Key: QLUDWTSIFKJFDK-UHFFFAOYSA-N
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Description

8-(4-butylpiperazin-1-yl)-7-(3-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, commonly known as BC-11, is a small molecule drug compound that has been studied for its potential therapeutic applications in various fields of medicine. BC-11 belongs to the class of purine derivatives and has been shown to exhibit potent biological activity.

Scientific Research Applications

Serotonin Receptor Affinity and Psychotropic Activity

The compound's relevance in scientific research is underscored by its utility as a potential ligand for various serotonin receptors, which are pivotal in studying psychiatric and neurological disorders. Studies have focused on derivatives of purine-2,6-dione, including those with modifications at positions 7 and 8, demonstrating affinity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors. These derivatives have shown promise in exhibiting anxiolytic and antidepressant properties through in vivo models, indicating potential therapeutic applications in treating anxiety and depression (Chłoń-Rzepa et al., 2013).

Analgesic and Anti-inflammatory Properties

Further exploration into the purine-2,6-dione derivatives has revealed significant analgesic and anti-inflammatory effects. These compounds, especially those with benzylamide and phenylpiperazinamide modifications, have shown enhanced activity in comparison to reference drugs in in vivo models. Their potential to inhibit phosphodiesterase activity suggests a novel class of analgesic and anti-inflammatory agents, warranting further pharmacological evaluation (Zygmunt et al., 2015).

Dopamine Receptor Interaction

The chemical exploration of 8-(4-butylpiperazin-1-yl)-7-(3-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione and its analogs has also touched upon the dopamine receptor, particularly D2. Certain derivatives have been synthesized and evaluated for their affinity towards 5-HT6, 5-HT7, and dopamine D2 receptors, identifying potent ligands that could serve as a base for developing new pharmacological agents targeting neurological disorders (Żmudzki et al., 2015).

Anticonvulsant Effects

The modification of the purine-2,6-dione structure has been associated with anticonvulsant properties. Compounds derived from this chemical backbone, particularly those featuring arylpiperazine groups, have been synthesized and tested for their efficacy in anticonvulsant models. These studies have identified compounds with significant potential to reduce seizure activity, highlighting a pathway for the development of new antiepileptic drugs (Obniska et al., 2005).

properties

IUPAC Name

8-(4-butylpiperazin-1-yl)-7-[(3-chlorophenyl)methyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN6O2/c1-3-4-8-26-9-11-27(12-10-26)20-23-18-17(19(29)24-21(30)25(18)2)28(20)14-15-6-5-7-16(22)13-15/h5-7,13H,3-4,8-12,14H2,1-2H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUDWTSIFKJFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCN(CC1)C2=NC3=C(N2CC4=CC(=CC=C4)Cl)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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